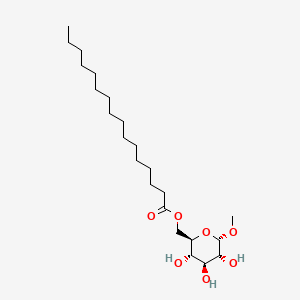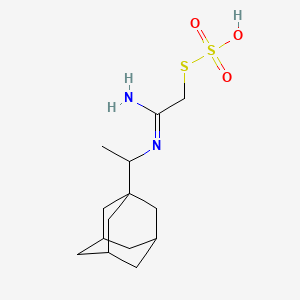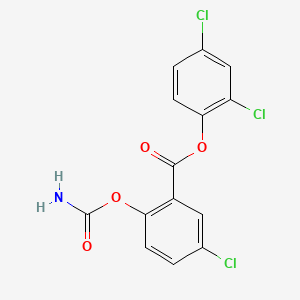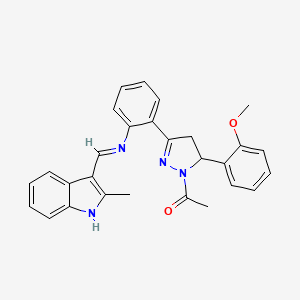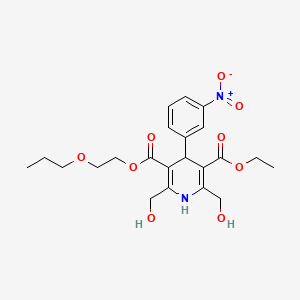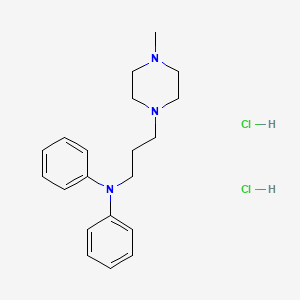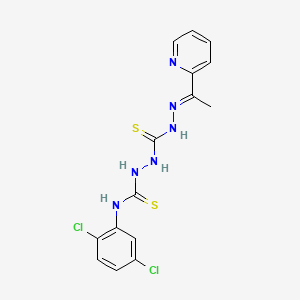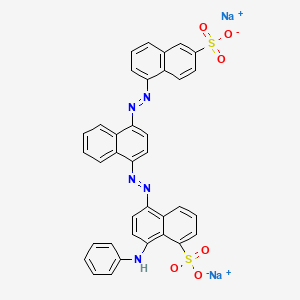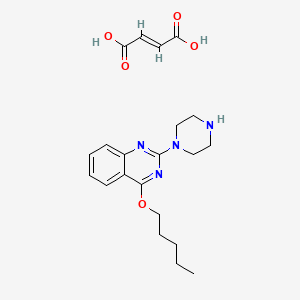
4-Pentyloxy-2-piperidinoquinazoline fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyloxy-2-piperidinoquinazoline fumarate is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a pentyloxy group at the 4-position and a piperidino group at the 2-position of the quinazoline ring, combined with fumaric acid to form a fumarate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyloxy-2-piperidinoquinazoline fumarate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the pentyloxy and piperidino groups. The final step involves the formation of the fumarate salt.
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Introduction of Piperidino Group: The piperidino group is typically introduced through nucleophilic substitution reactions using piperidine.
Formation of Fumarate Salt: The final compound is obtained by reacting the quinazoline derivative with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentyloxy-2-piperidinoquinazoline fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Applications De Recherche Scientifique
4-Pentyloxy-2-piperidinoquinazoline fumarate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Pentyloxy-2-piperidinoquinazoline fumarate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyloxy-2-piperazinylquinazoline: Similar structure but with a piperazinyl group instead of a piperidino group.
4-Pentyloxy-2-morpholinoquinazoline: Contains a morpholino group instead of a piperidino group.
4-Pentyloxy-2-pyrrolidinoquinazoline: Contains a pyrrolidino group instead of a piperidino group.
Uniqueness
4-Pentyloxy-2-piperidinoquinazoline fumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
129664-06-8 |
|---|---|
Formule moléculaire |
C21H28N4O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;4-pentoxy-2-piperazin-1-ylquinazoline |
InChI |
InChI=1S/C17H24N4O.C4H4O4/c1-2-3-6-13-22-16-14-7-4-5-8-15(14)19-17(20-16)21-11-9-18-10-12-21;5-3(6)1-2-4(7)8/h4-5,7-8,18H,2-3,6,9-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HFZPSVLIJHNILU-WLHGVMLRSA-N |
SMILES isomérique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


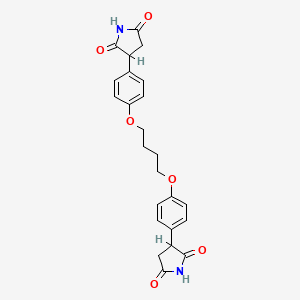

![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
